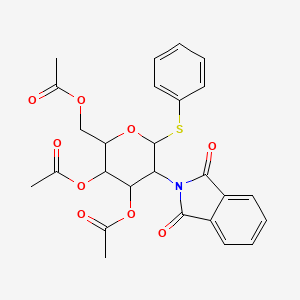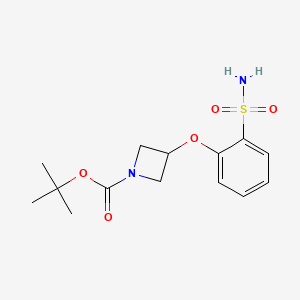![molecular formula C26H26N6O9 B12074283 5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)
5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine is a modified nucleoside synthon. This compound is known for its unique structure, which includes two 4-nitrophenyl ethyl groups attached to the 2 and 6 positions of the deoxyxanthosine molecule. It is primarily used in research and development settings, particularly in the field of nucleic acid chemistry .
Vorbereitungsmethoden
The synthesis of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine involves several steps. The general synthetic route includes the protection of the hydroxyl groups, followed by the introduction of the 4-nitrophenyl ethyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield .
Analyse Chemischer Reaktionen
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenated compounds and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Medicine: Research into antiviral and anticancer properties has shown promising results, with the compound demonstrating efficacy in inhibiting viral replication and tumor growth.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, leading to modifications that affect the function and stability of the nucleic acids. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine can be compared to other modified nucleosides, such as:
2,6-Diaminopurine: Another modified nucleoside used in similar research applications.
5-Methylcytosine: Known for its role in epigenetic modifications.
2’-Fluoro-2’-deoxyadenosine: Used in antiviral research.
The uniqueness of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine lies in its specific modifications, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C26H26N6O9 |
|---|---|
Molekulargewicht |
566.5 g/mol |
IUPAC-Name |
5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H26N6O9/c33-14-21-20(34)13-22(41-21)30-15-27-23-24(30)28-26(40-12-10-17-3-7-19(8-4-17)32(37)38)29-25(23)39-11-9-16-1-5-18(6-2-16)31(35)36/h1-8,15,20-22,33-34H,9-14H2 |
InChI-Schlüssel |
HEBMQTRBNWXSGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])OCCC5=CC=C(C=C5)[N+](=O)[O-])CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)

![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)



![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)

